molecular formula C18H16N2O5 B5625407 methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate

methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate

Cat. No. B5625407
M. Wt: 340.3 g/mol
InChI Key: MVZFIAJOULDJBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel classes of compounds related to methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate involves multiple steps starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. These processes include regiospecific conversion of ester functionalities to acids, oxidation, hydrazine reaction, intramolecular cyclization, and hydrolysis leading to a range of derivatives through complex reaction pathways (Koza et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. X-ray crystallography, for instance, has provided insights into the crystal and molecular structure of derivatives, revealing complex geometries and intermolecular interactions that define their structural integrity (Bortoluzzi et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate and its derivatives encompass a wide range of reaction types, including condensation, cyclization, and reactions with nucleophilic and electrophilic reagents. These reactions result in the formation of various heterocyclic structures and derivatives, indicating the compound's versatility in synthetic chemistry (Soliman & El-Sakka, 2017).

Physical Properties Analysis

The physical properties of methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate derivatives, such as solubility, melting points, and crystalline structures, are closely related to their molecular structure and synthesis conditions. These properties are crucial for understanding the compound's behavior in various environments and potential applications (Pimenova et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's functional groups and overall molecular structure. Studies have shown that the compound and its derivatives exhibit a range of chemical behaviors, making them interesting subjects for further research in organic and medicinal chemistry (Yamada et al., 1984).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or conducting clinical trials .

properties

IUPAC Name

methyl 5-[[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-13-5-3-4-12(10-13)15-7-9-17(21)20(19-15)11-14-6-8-16(25-14)18(22)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZFIAJOULDJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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